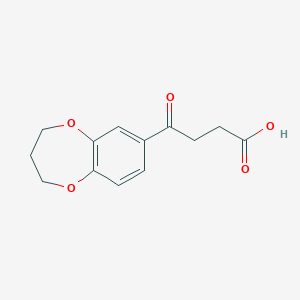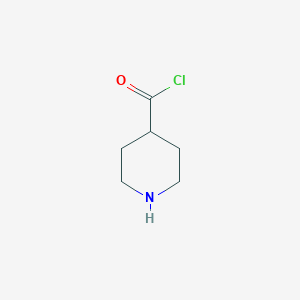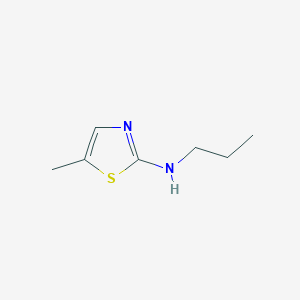
4-ブロモ-2,5-ジフルオロニトロベンゼン
概要
説明
Synthesis Analysis
4-Bromo-2,5-difluoronitrobenzene is synthesized from bromobenzene by nitration in water. The synthesis of similar compounds typically involves multiple steps, including bromination, nitration, and fluorination. Techniques such as Sandmeyer reaction and Grignard reaction are commonly employed. The yield and purity of these compounds vary depending on the reaction conditions and the starting materials used (Xuan et al., 2010).
Molecular Structure Analysis
The molecular structure of similar fluorinated aromatic compounds has been studied by various methods, including electron diffraction and ab initio calculations. These studies show that the benzene ring in such molecules deviates only slightly from D6h symmetry, and the bond angles and lengths are affected by the presence of fluorine atoms (Schei et al., 1984).
Chemical Reactions and Properties
Compounds similar to 4-Bromo-2,5-difluoronitrobenzene undergo various chemical reactions, including aromatic nucleophilic substitution and oxidation. These reactions can lead to the formation of different derivatives with varied functional groups, influencing their chemical properties significantly (Sasaki et al., 1999).
Physical Properties Analysis
The physical properties of fluorinated benzene derivatives, such as melting point, boiling point, and solubility, depend on the nature and position of the substituents on the benzene ring. The presence of fluorine and nitro groups tends to increase the compound's electronegativity and polarity, affecting its physical characteristics (Mocilac et al., 2016).
Chemical Properties Analysis
The chemical properties of 4-Bromo-2,5-difluoronitrobenzene, such as reactivity and stability, are influenced by the electron-withdrawing effects of the bromo and nitro groups, as well as the electron-attracting nature of the fluorine atoms. These effects contribute to the compound's acidity, nucleophilicity, and overall chemical behavior (Dikundwar et al., 2014).
科学的研究の応用
液晶合成
研究者は、4-ブロモ-2,5-ジフルオロニトロベンゼンを液晶合成の原料として使用しています。これらの材料は、液晶ディスプレイ(LCD)などのディスプレイ技術に応用されています。 この化合物は、複数の側方フッ素置換基を有するアリルオキシ系ビフェニル液晶の開発に貢献しています .
作用機序
Safety and Hazards
4-Bromo-2,5-difluoronitrobenzene can cause severe skin burns and eye damage. It may also cause respiratory irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash face, hands, and any exposed skin thoroughly after handling, wear protective gloves/clothing/eye protection/face protection, and use only outdoors or in a well-ventilated area .
特性
IUPAC Name |
1-bromo-2,5-difluoro-4-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2BrF2NO2/c7-3-1-5(9)6(10(11)12)2-4(3)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJFYMYJYPARISZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)Br)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2BrF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20371249 | |
| Record name | 4-Bromo-2,5-difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
167415-27-2 | |
| Record name | 4-Bromo-2,5-difluoronitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20371249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Bromo-2,5-difluoronitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Hydroxybenzo[d]isoxazol-3(2H)-one](/img/structure/B64969.png)
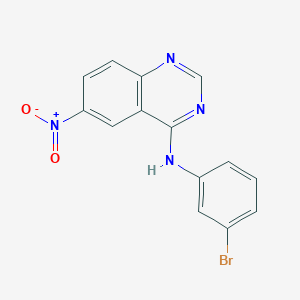
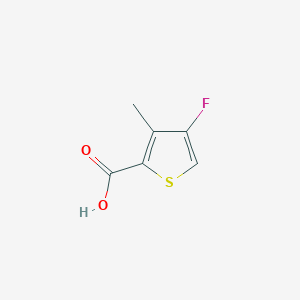

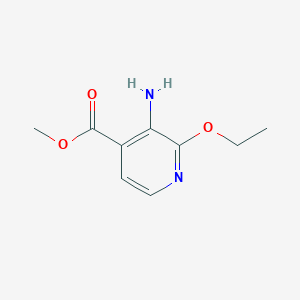
![[(2S)-5-ethoxy-1,3-oxathiolan-2-yl]methyl Acetate](/img/structure/B64981.png)
![1-(3-Hydroxy-8-azabicyclo[3.2.1]oct-8-yl)ethanone](/img/structure/B64983.png)
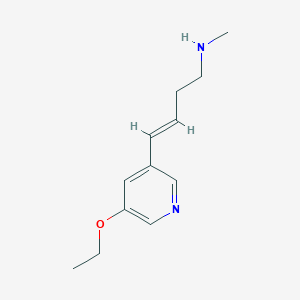
![Ethyl 1H-benzo[d]imidazole-7-carboxylate](/img/structure/B64990.png)

